N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
Synthesis Analysis
The synthesis of pyrazole sulfonamide derivatives, such as N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide, often involves multi-step reactions that are designed to introduce specific functional groups to the pyrazole core. One approach reported involves the synthesis of biaryl pyrazole sulfonamide derivatives through the replacement of the -CO group by the -SO(2) group in the aminopiperidine region, indicating modifications to enhance certain properties like receptor antagonism or enzymatic inhibition (Srivastava et al., 2008).
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been employed to analyze the molecular structure of pyrazole sulfonamide derivatives. These studies provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties, which are crucial for understanding the chemical behavior and reactivity of these compounds (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Pyrazole sulfonamide derivatives have been shown to participate in various chemical reactions, including nucleophilic addition and cyclization, to form highly substituted products. These reactions are often facilitated by catalysts and specific reaction conditions that aim to enhance the yield and selectivity of the desired products. The synthesis of sulfonamide derivatives containing heterocyclic compounds indicates their potential for generating new substances with specific biological activities (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide, such as melting point, solubility, and crystal structure, can be determined through various analytical techniques. The crystal structure analysis of related compounds provides insight into the molecular geometry, dihedral angles, and intermolecular hydrogen bonding, contributing to the understanding of its physical characteristics (Farrukh et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrazole sulfonamide derivatives, including their reactivity towards various reagents and their behavior in chemical reactions, are influenced by their molecular structure. Studies on their synthesis, structure elucidation, and biological evaluation shed light on their inhibitory activities against enzymes like cyclooxygenase-2 and carbonic anhydrase, highlighting the significance of structural modifications on their chemical properties and biological activities (Penning et al., 1997).
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-10-15(11(2)19-18-10)24(22,23)20-14-7-17-21(9-14)8-12-3-5-13(16)6-4-12/h3-7,9,20H,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAQDIAUZLTKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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